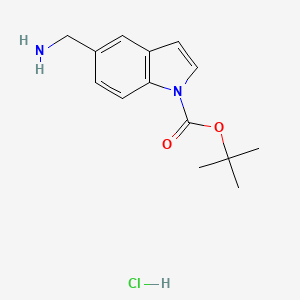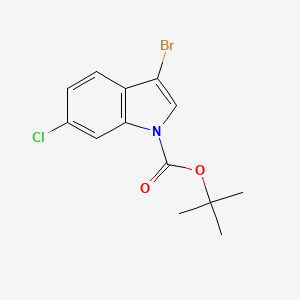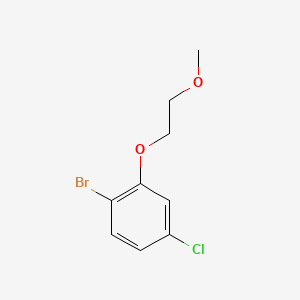
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a 2-(2-methoxyethoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-(2-methoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). Another method includes the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or chlorine substituents can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of Grignard reagents.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with a Lewis acid catalyst (FeBr3).
Nucleophilic Substitution: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products:
Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness: 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzenes .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVPLBKGLEZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682148 |
Source


|
| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-20-5 |
Source


|
| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
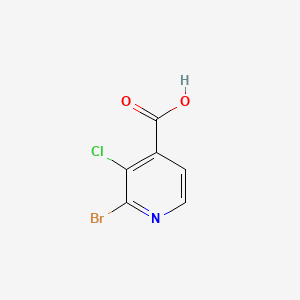
![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)
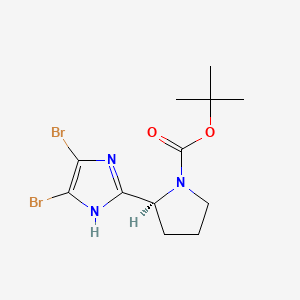
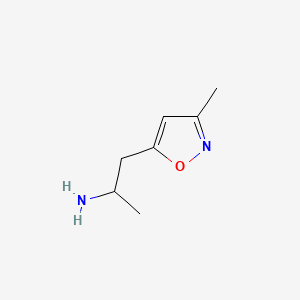

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)
